Benzoic acid, 2-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-, methyl ester
CAS No.: 76508-33-3
Cat. No.: VC16223493
Molecular Formula: C11H13NO6S
Molecular Weight: 287.29 g/mol
* For research use only. Not for human or veterinary use.
![Benzoic acid, 2-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-, methyl ester - 76508-33-3](/images/structure/VC16223493.png)
Specification
CAS No. | 76508-33-3 |
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Molecular Formula | C11H13NO6S |
Molecular Weight | 287.29 g/mol |
IUPAC Name | methyl 2-[(2-methoxy-2-oxoethyl)sulfamoyl]benzoate |
Standard InChI | InChI=1S/C11H13NO6S/c1-17-10(13)7-12-19(15,16)9-6-4-3-5-8(9)11(14)18-2/h3-6,12H,7H2,1-2H3 |
Standard InChI Key | IIDZKCBMTQAQRS-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)CNS(=O)(=O)C1=CC=CC=C1C(=O)OC |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The systematic name benzoic acid, 2-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-, methyl ester reflects its IUPAC nomenclature:
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Parent structure: Methyl benzoate (methyl ester of benzoic acid).
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Substituent: A sulfonamide group (-SO₂-NH-) at the 2-position of the benzene ring.
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Functionalization: The sulfonamide nitrogen is bonded to a 2-methoxy-2-oxoethyl group (CH₃O-C(O)-CH₂-).
This structure is distinct from related compounds such as 2-[(2-methoxy-2-oxoethyl)sulfonyl]benzoic acid methyl ester (CAS 26759-41-1), which lacks the amino linkage in the sulfonyl group .
Physicochemical Properties
Physical State and Appearance
Data from analogous sulfonamide-bearing benzoic acid derivatives suggest that this compound likely exists as a white to off-white solid at room temperature, consistent with the appearance of HY-100462 (a related benzoic acid derivative with 99.8% purity) .
Synthetic Pathways and Optimization
Reaction Conditions and Yield Optimization
Key parameters from related syntheses include :
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Temperature Control: Reactions often proceed at 5–10°C to mitigate exothermic side reactions.
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Molar Ratios: A 1:5–8 ratio of starting material to sulfonating agent (e.g., chlorosulfonic acid) maximizes intermediate formation.
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Purification: Activated carbon decolorization and recrystallization from ultrapure water improve purity to >99% .
Analytical Characterization
Spectroscopic Data
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LCMS (Liquid Chromatography-Mass Spectrometry): A molecular ion peak at m/z 314.31 would confirm the molecular weight. Fragmentation patterns would include losses of COOCH₃ (59 Da) and SO₂NH (80 Da) .
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¹H NMR: Expected signals include:
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δ 3.8–4.0 ppm (singlet, methoxy groups).
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δ 7.5–8.1 ppm (aromatic protons).
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δ 2.5–3.5 ppm (methylene protons from the 2-methoxy-2-oxoethyl group).
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Applications and Industrial Relevance
Pharmaceutical Intermediates
Sulfonamide-functionalized benzoic acids are critical intermediates in synthesizing antipsychotics (e.g., amisulpride) and enzyme inhibitors . The amino-sulfonyl group in this compound may serve as a pharmacophore in drug design.
Biochemical Research
The methyl ester moiety enhances cell membrane permeability, making this compound a candidate for in vitro studies targeting sulfonamide-sensitive enzymes like carbonic anhydrase.
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